
Decarestrictine D
Übersicht
Beschreibung
Decarestrictine D is a complex organic compound with multiple stereocenters and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decarestrictine D involves several steps, including the formation of the oxecin ring and the introduction of hydroxyl groups at specific positions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Decarestrictine D can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Cancer Research
Decarestrictine D has demonstrated significant anticancer activity in vitro against various cancer cell lines. Studies indicate that it inhibits cholesterol biosynthesis in HepG2 liver cells, which can be crucial for cancer cell proliferation . The compound's mechanism involves the disruption of cellular lipid metabolism, which is often exploited by cancer cells to support rapid growth.
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against certain microorganisms, suggesting potential use as an antimicrobial agent. However, it is noted that this compound shows selectivity in its action, lacking significant antibacterial, antifungal, antiprotozoal, or antiviral effects .
1.3 Cholesterol Biosynthesis Inhibition
Research has confirmed the ability of this compound to inhibit cholesterol biosynthesis effectively. This property is particularly relevant for developing treatments for hyperlipidemia and associated metabolic disorders .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
- Study on Cholesterol Biosynthesis : A comprehensive study demonstrated that this compound significantly inhibited cholesterol synthesis in HepG2 cells, corroborated by in vivo studies in normolipidemic rats .
- Antimicrobial Evaluation : In vitro assessments revealed that while this compound possesses some antimicrobial properties, its effectiveness varies significantly across different microbial strains .
- Synthesis and Structural Analysis : The total synthesis of this compound has been achieved using various methods including the Nozaki-Hiyama-Kishi reaction, showcasing its complex synthetic pathways and potential for further structural modifications to enhance biological activity .
Wirkmechanismus
The mechanism of action of Decarestrictine D involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a biological system, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Decarestrictine D include other oxecin derivatives with different substituents or stereochemistry. Examples include:
- (2R,4S,5S,7S,8S)-2-[(1S)-1-Bromopropyl]-5,7-dichloro-8-[(2E)-2-penten-4-yn-1-yl]-4-oxocanyl acetate .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biologische Aktivität
Decarestrictine D is a polyketide compound derived from various fungal sources, particularly Penicillium species. It has attracted significant interest due to its unique biological activities, particularly in cancer research and cholesterol biosynthesis inhibition. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a complex carbon skeleton and specific stereochemistry that distinguishes it from other compounds in the decarestrictine family. The total synthesis of this compound has been achieved through various methods, including the Nozaki-Hiyama-Kishi reaction, which allows for the construction of 10-membered lactones with high stereoselectivity .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Cholesterol Biosynthesis Inhibition : It has been shown to inhibit cholesterol biosynthesis in human liver cells (HEP-G2) and in vivo studies with normolipidemic rats confirmed this effect .
- Anticancer Properties : The compound demonstrates significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .
- Selective Activity : While it shows promise in inhibiting cholesterol synthesis and exhibiting anticancer properties, this compound does not exhibit significant antibacterial, antifungal, antiprotozoal, or antiviral activities .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : this compound inhibits specific enzymes involved in cholesterol synthesis, impacting lipid metabolism .
- DNA Binding Activity : Recent studies have revealed that this compound can bind to DNA, opening new avenues for research into its structure-activity relationships and potential applications in gene regulation .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other compounds in the polyketide class. Below is a comparative table highlighting these relationships:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Decarestrictine A | Similar carbon skeleton | Antimicrobial | Different stereochemistry |
Decarestrictine B | Polyketide backbone | Antitumor | Variations in functional groups |
Echinocandin B | β-(1,3)-glucan synthase inhibitor | Antifungal | Distinct mechanism of action |
This compound | Unique stereochemistry | Cholesterol biosynthesis inhibition, anticancer | Specific synthetic pathways |
Case Studies and Research Findings
- Cholesterol Biosynthesis Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
- DNA Binding Studies :
Q & A
Basic Research Questions
Q. How is Decarestrictine D isolated from fungal sources, and what analytical methods confirm its purity and structure?
- Methodological Answer : this compound is typically isolated using fermentation-based approaches under varied conditions (e.g., pH, nutrient availability) via the OSMAC (One Strain Many Compounds) principle. Post-fermentation, liquid-liquid extraction and chromatographic techniques (e.g., HPLC) are employed for purification. Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed using thin-layer chromatography (TLC) or HPLC with ≥95% purity thresholds .
Q. What are the optimal fermentation conditions for producing this compound in Penicillium species?
- Methodological Answer : Optimal yield is achieved by manipulating fermentation parameters such as pH (neutral to slightly acidic), temperature (20–25°C), and carbon/nitrogen ratios. For example, Penicillium simplicissimum produces this compound under controlled aeration and agitation. Supplementation with sodium acetate (as a precursor) enhances biosynthesis. Process optimization requires iterative batch experiments with real-time monitoring of biomass and metabolite profiles .
Q. What structural features distinguish this compound from other decarestrictines?
- Methodological Answer : this compound (C₁₅H₂₀O₅) is characterized by a cyclic core with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 3, 7, and 8. Unlike Decarestrictine C, it retains an oxygenated group at position 9. Comparative analysis using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) resolves stereochemical ambiguities. Structural diversity within the decarestrictine family arises from non-enzymatic protonation and regioselective hydroxylation .
Advanced Research Questions
Q. What are the key challenges in elucidating the biosynthetic pathway of this compound, and what experimental strategies address these?
- Methodological Answer : Challenges include tracing unstable intermediates (e.g., allyl carbocations) and distinguishing enzymatic vs. non-enzymatic steps. Isotopic labeling (¹³C-acetate, ¹⁸O₂ feeding) identifies precursor incorporation. For example, ¹⁸O₂ incorporation in Penicillium cultures confirms oxygen sources in hydroxyl groups. Knockout mutants of putative biosynthetic genes (e.g., polyketide synthases) and in vitro enzymatic assays validate pathway hypotheses. Computational tools (e.g., AntiSMASH) predict gene clusters for targeted mutagenesis .
Q. How do non-enzymatic processes contribute to the structural diversity of Decarestrictine compounds, including this compound?
- Methodological Answer : Non-enzymatic steps involve acid-catalyzed rearrangements of epoxy intermediates. For instance, protonation of the C-3 epoxide in Decarestrictine A1/A2 generates an allyl carbocation, which undergoes nucleophilic attack by water at C-4 or C-6. Regioselectivity is influenced by stereochemistry at C-7. These reactions are replicated in vitro using buffer systems at varying pH (4.0–7.0) to mimic fungal vacuolar conditions. Kinetic studies (HPLC-MS time courses) track intermediate stability .
Q. How should researchers resolve discrepancies in proposed biosynthetic pathways when experimental data conflicts with existing models?
- Methodological Answer : Contradictions (e.g., unexpected labeling patterns or intermediate accumulation) require cross-validation via:
- Comparative isotopic studies : Replicate feeding experiments with ¹³C/²H-labeled precursors.
- In vitro reconstitution : Test candidate enzymes with purified substrates under controlled conditions.
- Computational modeling : Simulate carbocation stability and reaction trajectories using DFT (Density Functional Theory).
Discrepancies may indicate overlooked abiotic factors (e.g., pH-dependent rearrangements) or cryptic enzyme activities .
Q. Data Analysis and Experimental Design
Q. What statistical and computational tools are critical for analyzing this compound’s bioactivity data?
- Methodological Answer : Dose-response curves (IC₅₀/EC₅₀) require nonlinear regression models (e.g., GraphPad Prism). For omics data (transcriptomics/proteomics), use tools like MetaboAnalyst for pathway enrichment. Molecular docking (AutoDock Vina) predicts this compound’s interactions with target proteins. Ensure reproducibility by adhering to MIAME (Microarray) or MIAPE (Proteomics) standards .
Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate this compound in buffers (pH 2–9) at 37°C; monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and quantify photodegradants.
Data should be analyzed using Arrhenius kinetics to predict shelf-life .
Q. Tables for Key Data
Eigenschaften
IUPAC Name |
(2R,4S,5Z,7S,8S)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMMWMJBUOCCFZ-OJIZAPILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C=CC(C(CC(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](/C=C\[C@@H]([C@H](CC(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017473 | |
Record name | Decarestrictine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127393-89-9 | |
Record name | Decarestrictine D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127393899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarestrictine D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.